4-Chloroindole
Overview
Description
4-Chloroindole is a halogenated derivative of indole, an aromatic heterocyclic organic compound. Indole and its derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The addition of a chlorine atom at the 4-position of the indole ring significantly alters its chemical properties and biological activities, making this compound a compound of interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
4-Chloroindole, like other indole compounds, has unique properties that allow it to mimic peptide structures and reversibly bind to enzymes . This makes it valuable in regulating plant growth . It has been found to stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
This compound interacts with its targets, leading to a series of physiological and biochemical reactions in the plant, ultimately leading to morphological changes . In the case of Vibrio parahaemolyticus, a food-borne pathogen, this compound effectively inhibited planktonic cell growth, biofilm formation, bacterial motility, fimbrial activity, hydrophobicity, protease activity, and indole production .
Biochemical Pathways
This compound affects various biochemical pathways. In plants, it is involved in the regulation of plant growth and enhancing plant resistance to biotic and abiotic stresses . In bacteria, it has been shown to inhibit biofilm formation, a key virulence factor . In the case of the bacterium Variovorax, this compound is transformed into the biologically inactive 2-oxindole-3-acetic acid (oxIAA) by the two-component IadC-IadD/IadE dioxygenase-reductase system .
Pharmacokinetics
It has been shown to have antimicrobial and antivirulence properties against vibrio species . Specifically, this compound at 20 μg/mL inhibited more than 80% of biofilm formation with a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In plants, it stimulates root and fruit formation and activates the plant’s immune system . In bacteria, it inhibits biofilm formation and other virulence factors . It also causes visible damage to the cell membrane of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of plant growth, the presence of this compound can stimulate root and fruit formation and activate the plant’s immune system against both biotic (e.g., pests and diseases) and abiotic (e.g., drought and temperature) factors . In the context of bacteria, the efficacy of this compound in inhibiting biofilm formation and other virulence factors can be influenced by the specific environmental conditions of the bacterial habitat .
Biochemical Analysis
Biochemical Properties
4-Chloroindole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit biofilm formation in Vibrio parahaemolyticus, a food-borne pathogen . Specifically, this compound at 20 μg/mL inhibited more than 80% of biofilm formation . This suggests that this compound can influence cell function by affecting cellular structures and processes such as biofilm formation .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which could be a valuable clue for understanding the mechanism of action of this compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in pea seeds, the levels of this compound were found to decrease as the seeds matured . This suggests that this compound may have temporal effects on cellular function, possibly related to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, indole derivatives have been studied for their effects in animal models. For instance, Indole Acetic Acid (IAA), an indole derivative, has been shown to exert anti-depressive effects in a mouse model of chronic mild stress
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Indole itself is known to be involved in various metabolic pathways, including the synthesis of the plant hormone indole-3-acetic acid
Transport and Distribution
Indole compounds are known to be transported in plants, and their distribution can be regulated by both local auxin biosynthesis and polar auxin transport .
Subcellular Localization
The YUCCA gene family, which is involved in auxin biosynthesis, has been found to have transmembrane domain structures and subcellular localizations that correlate with specific tissue localizations and functions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroindole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with acetylene derivatives under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where 4-chloroaniline is coupled with an appropriate indole precursor .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. For example, a method using copper(I) iodide as a catalyst in dimethylformamide (DMF) under microwave irradiation has been reported to achieve high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature. Common electrophilic reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: this compound can be oxidized to form indole-2,3-dione derivatives or reduced to form 4-chloroindoline.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted indoles with various functional groups.
Oxidation and Reduction: Products include indole-2,3-dione and 4-chloroindoline.
Scientific Research Applications
4-Chloroindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
- 4-Fluoroindole
- 4-Bromoindole
- 4-Iodoindole
- 7-Chloroindole
Comparison: 4-Chloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other halogenated indoles, this compound exhibits higher potency in inhibiting bacterial growth and biofilm formation. Its chlorine atom at the 4-position also makes it more reactive towards nucleophilic substitution reactions compared to its fluoro and bromo counterparts .
Properties
IUPAC Name |
4-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLZRCRXNHITBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Record name | 4-chloroindole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179894 | |
Record name | 4-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25235-85-2, 136669-25-5 | |
Record name | 4-Chloroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25235-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025235852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25235-85-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 136669-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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